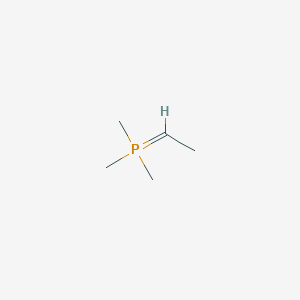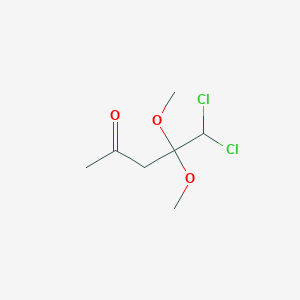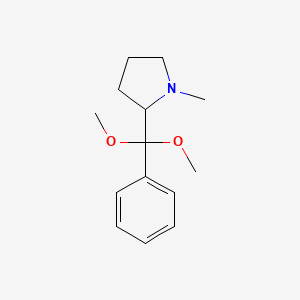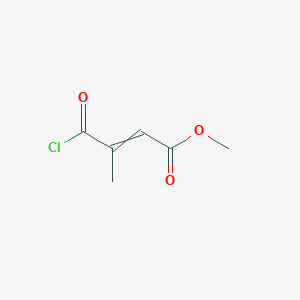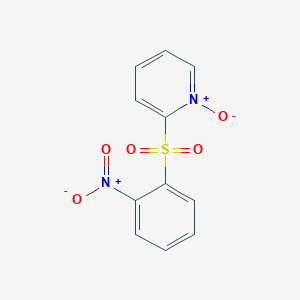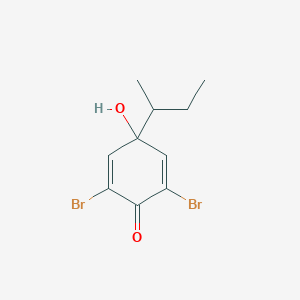![molecular formula C16H16O5 B14592638 2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid CAS No. 61440-98-0](/img/structure/B14592638.png)
2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two methoxy groups attached to a biphenyl structure, along with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the hydroxymethyl and methoxy groups. The carboxylic acid group is then introduced through oxidation reactions. Specific reaction conditions, such as the use of Grignard reagents and controlled temperatures, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2’-(Formyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid, while reduction of the carboxylic acid group can produce 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-methanol .
Wissenschaftliche Forschungsanwendungen
2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also play a role in modulating the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-methanol
- 2’-(Formyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid
- 4’,5’-Dimethoxy[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
What sets 2’-(Hydroxymethyl)-4’,5’-dimethoxy[1,1’-biphenyl]-2-carboxylic acid apart from similar compounds is the presence of both hydroxymethyl and carboxylic acid groups on the biphenyl structure. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61440-98-0 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
2-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-14-7-10(9-17)13(8-15(14)21-2)11-5-3-4-6-12(11)16(18)19/h3-8,17H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XMTNVEJZTIBLRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CO)C2=CC=CC=C2C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


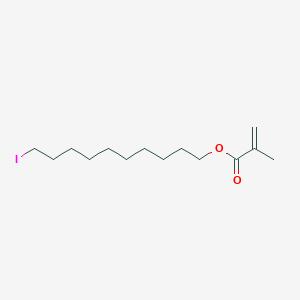
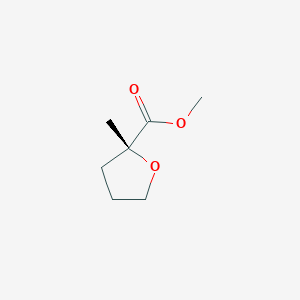

![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
